Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate

Description

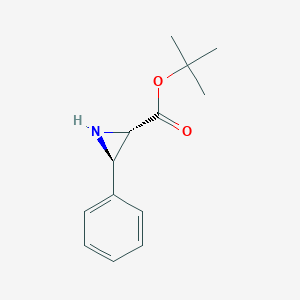

Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate is a chiral aziridine derivative characterized by a strained three-membered ring system, a phenyl substituent at the C3 position, and a tert-butyl ester group at the C2 position. Aziridines are nitrogen-containing heterocycles with significant synthetic utility in medicinal chemistry and asymmetric catalysis due to their ring strain and stereochemical rigidity . This compound’s stereochemistry—(2S,3R)—is critical for its reactivity and biological activity, as small structural or stereochemical variations can drastically alter its properties .

Synthetic routes to this compound often involve nucleophilic ring-opening of epoxides followed by azide-mediated cyclization (Staudinger reaction) or resolution of racemic mixtures using chiral auxiliaries . For example, methyl (2S,3R)-3-phenylaziridine-2-carboxylate, a structurally analogous compound, was synthesized via azido alcohol intermediates with 88% yield and high enantiomeric purity . The tert-butyl variant is less commonly reported but shares similar reactivity patterns, with the bulky tert-butyl group enhancing steric control in reactions .

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11-/m0/s1 |

InChI Key |

SJENAWGNJMLOIZ-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@@H](N1)C2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Aziridine Ring Formation

The aziridine ring is commonly formed by intramolecular cyclization of β-halo amines or by reaction of imines with diazo compounds under Lewis acid catalysis.

Example procedure from literature:

- A suspension of zinc triflate (Zn(OTf)2) and 4 Å molecular sieves in dry dichloromethane (DCM) is stirred under nitrogen.

- To this, a solution of an imine precursor (e.g., N-benzylideneaniline derivative) and ethyl 2-diazoacetate is added.

- The mixture is stirred at room temperature for 2 hours, leading to aziridine formation with high stereoselectivity.

- The product is purified by alumina column chromatography to yield the aziridine ester.

This method allows for the formation of aziridines with controlled stereochemistry, including the (2S,3R) configuration.

Introduction of the tert-Butyl Ester Group

The tert-butyl ester is typically introduced by esterification of the corresponding aziridine-2-carboxylic acid or by using tert-butyl diazoacetate as a reagent in the cyclization step.

- Esterification can be performed by treating the carboxylic acid intermediate with tert-butyl alcohol in the presence of acid catalysts.

- Alternatively, tert-butyl 2-diazoacetate can be used directly in the aziridination reaction to form the tert-butyl ester in situ.

Stereochemical Control and Purification

- Stereochemical assignment and control are achieved by using chiral auxiliaries or chiral catalysts during aziridine ring formation.

- Analytical techniques such as ROESY/NOESY NMR and single-crystal X-ray diffraction (XRD) confirm the (2S,3R) stereochemistry.

- Purification is typically done by flash chromatography using hexane/ethyl acetate mixtures or preparative HPLC with C18 columns and acetonitrile/water mixtures containing 0.1% trifluoroacetic acid (TFA).

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Preparation of imine precursor | Aromatic aldehyde + aniline derivatives, room temp | Imine formation | Quantitative | Dry conditions, nitrogen atmosphere |

| 2. Aziridine ring formation | Zn(OTf)2, 4 Å MS, ethyl or tert-butyl 2-diazoacetate, DCM, rt, 2 h | Cyclization to aziridine ester | 70–85% | Stereoselective, (2S,3R) favored |

| 3. Esterification (if needed) | tert-Butyl alcohol, acid catalyst | tert-Butyl ester formation | 80–90% | Alternative to direct use of tert-butyl diazoacetate |

| 4. Purification | Flash chromatography or preparative HPLC | Pure (2S,3R)-aziridine ester | — | Confirm stereochemistry by NMR/XRD |

Research Findings and Optimization

- The use of Lewis acid catalysts such as Zn(OTf)2 is critical for high stereoselectivity and yield in aziridine ring formation.

- Molecular sieves improve reaction efficiency by removing moisture, which can otherwise hydrolyze sensitive intermediates.

- The choice of diazoacetate (ethyl vs. tert-butyl) influences the ester group installed and can streamline synthesis by combining ring formation and esterification in one step.

- Kinetic resolution methods using bases like potassium tert-butoxide in tetrahydrofuran (THF) have been explored to enhance enantiomeric purity of tert-butyl aziridine carboxylates.

- Stability studies recommend storage at −20°C under inert atmosphere to prevent degradation.

Comparative Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield | Stereochemical Outcome |

|---|---|---|---|---|---|

| Lewis acid-catalyzed cyclization with ethyl 2-diazoacetate | Zn(OTf)2, imine, ethyl 2-diazoacetate | High stereoselectivity, mild conditions | Requires purification steps | 70–85% | (2S,3R) major isomer |

| Direct use of tert-butyl 2-diazoacetate in cyclization | Zn(OTf)2, imine, tert-butyl 2-diazoacetate | One-step ester introduction | Cost of tert-butyl diazoacetate | 75–90% | (2S,3R) major isomer |

| Esterification of aziridine-2-carboxylic acid | tert-butyl alcohol, acid catalyst | Straightforward esterification | Additional step, possible racemization | 80–90% | Retains stereochemistry if mild |

| Kinetic resolution with potassium tert-butoxide | Potassium tert-butoxide, THF | Enhances enantiomeric purity | Moderate yield, requires chiral starting material | ~40% (enriched) | Enantiomerically enriched (2S,3R) |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

Reduction: Reduction of the aziridine ring can lead to the formation of amines.

Substitution: The strained ring structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to open the aziridine ring.

Major Products Formed

Oxidation: Oxaziridines and other nitrogen-containing heterocycles.

Reduction: Primary or secondary amines.

Substitution: Various substituted amines, thiols, or alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate serves as a versatile building block for creating complex molecules. The compound's reactivity allows for the formation of diverse chemical libraries, which are essential for drug discovery and material science.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Reacts with oxidizing agents to form oxaziridines | Oxaziridines |

| Reduction | Can be reduced to amines using reducing agents | Amines |

| Substitution | Electrophilic/nucleophilic substitution reactions | Various substituted derivatives |

Biology and Medicine

Aziridines, including this compound, are studied for their potential as anticancer agents due to their ability to alkylate DNA. The presence of a phenyl group may enhance biological activity and specificity towards certain molecular targets.

Case Study: Anticancer Activity

Research has shown that aziridines exhibit promising anticancer properties by disrupting DNA replication in cancer cells. Studies indicate that compounds similar to this compound can induce apoptosis in various cancer cell lines.

Industrial Applications

In industry, this compound is utilized in the development of pharmaceuticals and agrochemicals. Its unique properties make it suitable for applications in materials science as well.

Table 2: Industrial Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as a precursor in drug development |

| Agrochemicals | Potential use in developing herbicides/pesticides |

| Materials Science | Incorporation into polymers and coatings |

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various biologically active compounds, depending on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Methyl (2S,3R)-3-phenylaziridine-2-carboxylate

- Synthesis: Prepared via Staudinger reaction of azido alcohols, achieving 88% yield and [α]D = +21° (ethanol) .

- Reactivity : The methyl ester group allows facile hydrolysis to carboxylic acids, unlike the tert-butyl analog, which requires harsh acidic conditions .

- Applications : Used as a precursor for bioactive molecules, leveraging its ring strain for nucleophilic opening reactions .

Methyl (2R,3R)-3-phenylaziridine-2-carboxylate

- Synthesis : Lower yield (20%) compared to the (2S,3R) isomer due to stereochemical challenges during resolution .

- Physical Properties: Melting point 50–58°C, [α]D = -21° (ethanol), distinct from the (2S,3R) isomer’s +21° .

- Biological Activity : Stereochemical inversion can reduce binding affinity to enzymes, as demonstrated in studies of 4-HIL dehydrogenase interactions (Figure 4, ).

Substituent Effects

Tert-butyl (2S,3R)-3-(4-bromophenyl)aziridine-2-carboxylate

tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate

- Ring Size : Pyrrolidine (5-membered ring) reduces ring strain, increasing stability but decreasing reactivity compared to aziridines .

- Applications : Used in anticancer agent synthesis, highlighting how ring size and substituents dictate biological targeting .

Ester Group Variations

Biological Activity

Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate is an organic compound belonging to the class of aziridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a unique three-membered aziridine ring structure, characterized by significant ring strain. Its molecular formula is , and it features a tert-butyl group attached to the nitrogen atom and a phenyl group on the carbon adjacent to the carboxylate functional group. This configuration influences its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that aziridine derivatives, including this compound, can exhibit various biological activities:

- Antitumor Properties : Some aziridine derivatives have shown potential in inhibiting tumor cell growth. The mechanism often involves interaction with cellular components leading to apoptosis in cancer cells.

- Enzyme Inhibition : Aziridines can act as enzyme inhibitors, affecting metabolic pathways by modifying enzyme activity through covalent bonding or steric hindrance.

- Cytotoxicity : Certain studies have reported cytotoxic effects on various cell lines, suggesting potential use in cancer therapy.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Ring Formation : The aziridine ring is formed through a cyclization reaction involving amino acids or other precursors.

- Functionalization : Subsequent reactions introduce functional groups that enhance biological activity.

The following table summarizes key synthetic routes and their outcomes:

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | Amino acids | 70-85 | Requires careful control of temperature |

| Functionalization | Alkyl halides | 60-75 | High selectivity for desired products |

Case Studies and Research Findings

Several studies have investigated the biological activity of aziridine derivatives similar to this compound:

- Antitumor Activity : A study demonstrated that aziridine derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HL60 (leukemia) cells. The mechanism was attributed to increased reactive oxygen species (ROS) levels leading to apoptosis .

- Enzyme Inhibition : Research indicated that certain aziridines could inhibit specific protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. For instance, a derivative showed an IC50 value of 1.37 µM against YopH PTP from Yersinia enterocolitica .

- Cytotoxicity Profile : In vivo studies with animal models revealed that some aziridines could selectively target tumor tissues while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Q. Q1. What synthetic methodologies are reported for Tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

A1. The synthesis often employs aziridine ring formation via nucleophilic substitution or cyclization of β-amino alcohols. For example, tert-butyl-protected intermediates can be synthesized using reagents like DMAP and triethylamine in dichloromethane at 0–20°C to activate hydroxyl groups for sulfonylation or carboxylation . Key factors:

- Temperature control : Lower temperatures (0°C) minimize side reactions during sulfonylation.

- Purification : Column chromatography (e.g., EtOAc/hexane gradients) achieves >95% purity .

- Stereoselectivity : Chiral auxiliaries or enantioselective catalysts are critical for maintaining (2S,3R) configuration.

Q. Q2. How is the stereochemical integrity of the aziridine ring confirmed experimentally?

A2. Advanced spectroscopic and crystallographic techniques are used:

- NMR : ¹H/¹³C NMR in CDCl₃ identifies coupling constants (e.g., J = 14.5 Hz for trans-alkene protons in intermediates) and diastereotopic protons .

- X-ray crystallography : Resolves absolute configuration (e.g., Acta Crystallographica reports for tert-butyl pyrrolidine derivatives ).

- Optical rotation : Specific rotation values (e.g., [α]₂₅D +36.4) validate enantiomeric purity .

Q. Q3. What are the stability profiles of tert-butyl-protected aziridines under varying pH and temperature conditions?

A3. Stability studies focus on:

- Acid/Base Sensitivity : The tert-butyl carbamate group is labile under strong acids (e.g., TFA) but stable in neutral/basic conditions.

- Thermal Stability : Decomposition occurs >100°C; storage below -20°C is recommended for long-term preservation .

Advanced Research Questions

Q. Q4. How can computational methods (e.g., QSPR, DFT) predict the reactivity of tert-butyl aziridines in ring-opening reactions?

A4. Quantum chemistry models (e.g., B3LYP/6-31G*) calculate:

Q. Q5. What strategies resolve contradictions in stereochemical outcomes between synthetic and computational studies?

A5. Discrepancies arise from solvent polarity or catalyst-substrate interactions. Mitigation strategies:

Q. Q6. How does the tert-butyl group influence biological activity in aziridine-based protease inhibitors?

A6. The tert-butyl moiety enhances:

- Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability (measured via HPLC) .

- Steric shielding : Protects the aziridine ring from enzymatic degradation (e.g., in serine protease assays) .

- SAR studies : Analogues with bulkier groups (e.g., trityl) show reduced activity due to steric hindrance .

Q. Q7. What analytical challenges arise in characterizing aziridine degradation products, and how are they addressed?

A7. Key challenges and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.